2-(4-Fluoro-3-trifluoromethylphenyl)phenol
CAS No.: 1261900-30-4
VCID: VC11767656
Molecular Formula: C13H8F4O
Molecular Weight: 256.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(4-Fluoro-3-trifluoromethylphenyl)phenol is a complex organic compound characterized by its biphenyl structure, featuring a phenolic hydroxyl group and significant fluorine substitutions. The molecular formula for this compound is C13H8F4O, indicating the presence of four fluorine atoms, which contribute to its distinct chemical and biological properties . This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily because of its biological activity and chemical reactivity. Synthesis MethodsThe synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. Industrial methods often optimize these steps for higher yields and purity, employing techniques such as continuous flow reactors. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve halogens or nucleophiles like amines or thiols as reagents. Anti-inflammatory PotentialIn vitro studies have evaluated its anti-inflammatory potential, revealing that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Pharmaceutical ApplicationsThe unique properties of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol make it valuable in drug design and development. The presence of fluorine atoms increases lipophilicity, enhancing membrane permeability and bioavailability. This interaction profile indicates potential for further research in pharmaceuticals. Agrochemical ApplicationsSimilar compounds, such as 4-fluoro-3-trifluoromethylphenol, are used as precursors in agricultural chemicals, suggesting that 2-(4-Fluoro-3-trifluoromethylphenyl)phenol could also have applications in this field. Comparison with Similar Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1261900-30-4 | ||||||||||||
Product Name | 2-(4-Fluoro-3-trifluoromethylphenyl)phenol | ||||||||||||
Molecular Formula | C13H8F4O | ||||||||||||
Molecular Weight | 256.19 g/mol | ||||||||||||
IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | ||||||||||||
Standard InChI | InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H | ||||||||||||
Standard InChIKey | XQRPTSKSUDSLTJ-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O | ||||||||||||
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O | ||||||||||||
PubChem Compound | 53218694 | ||||||||||||
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume